5-Methoxy-7-benzofuranamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5-methoxy-1-benzofuran-7-amine |
InChI |
InChI=1S/C9H9NO2/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5H,10H2,1H3 |
InChI Key |
KJTHWOJKZBKJDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CO2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxy 7 Benzofuranamine and Its Derivatives
Retrosynthetic Analysis of the 5-Methoxy-7-benzofuranamine Core
A retrosynthetic analysis of this compound identifies several key bond disconnections that suggest viable forward synthetic routes. The primary disconnections involve the bonds forming the furan (B31954) ring, namely the O1–C2, C2–C3, C3–C3a, and C7a–O1 bonds.
C7a–O1 Bond Disconnection: This is one of the most common strategies, leading back to a 2-substituted phenol (B47542) precursor. For the target molecule, this disconnection points to a 2-alkenyl or 2-alkynyl-3-methoxy-5-aminophenol derivative. The subsequent forward synthesis would involve an intramolecular cyclization to form the ether linkage.
O1–C2 and C3–C3a Bond Disconnections: This approach suggests a convergent synthesis, potentially through a multi-component reaction. Precursors could include a substituted hydroquinone (B1673460) derivative, an aldehyde, and an isocyanide, which would assemble the benzofuran (B130515) core in a single step.
Functional Group Interconversion: An alternative strategy involves the synthesis of a pre-formed 5-methoxybenzofuran (B76594) ring, followed by the introduction of the amino group at the C7 position. This retrosynthetic step suggests a 7-nitro-5-methoxybenzofuran intermediate, which can be readily reduced to the target amine. The 7-nitro derivative itself can be synthesized from 5-methoxybenzofuran via electrophilic aromatic substitution (nitration).
These retrosynthetic pathways provide a logical framework for devising synthetic routes, leveraging both the construction of the benzofuran core and the manipulation of functional groups on a pre-existing scaffold.
Classical and Established Benzofuran Synthesis Strategies Applicable to this compound Precursors
Traditional methods for benzofuran synthesis offer robust and well-documented pathways to the core structure, which can be adapted for the specific substitution pattern of this compound.
Cyclization reactions are fundamental to forming the furan ring onto a benzene (B151609) core.
Electrophilic Cyclization: This strategy typically involves the cyclization of o-alkynylphenols or their derivatives. organic-chemistry.org An appropriately substituted o-alkynyl anisole (B1667542) can undergo electrophilic cyclization induced by various reagents, including iodine or environmentally benign electrophiles like dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF). rsc.orgrsc.org For the target molecule, a precursor such as 1-alkynyl-2,5-dimethoxy-3-nitrobenzene could be cyclized, followed by demethylation and reduction steps.
Nucleophilic Cyclization: Intramolecular nucleophilic attack of a phenolic oxygen onto an adjacent side chain is a common route. Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones represents a method to furnish benzofuran derivatives. organic-chemistry.org
Radical Cyclization: Cascade radical cyclizations provide an efficient means to construct complex benzofuran derivatives. researchgate.netnih.gov These reactions can be initiated from precursors like propargyl iodophenol derivatives, where a generated vinyl radical can cyclize to form the benzofuran ring system. aalto.fi A selenium radical-mediated cascade cyclization of 2-alkynylanisoles also offers a pathway to substituted benzofurans. acs.org
Pericyclic Reactions: These reactions, governed by orbital symmetry rules, offer a unique approach. A rsc.orgrsc.org-sigmatropic rearrangement involving an O-arylsulfoxonium species, formed from a phenol and a vinyl sulfoxide, can be used to create dihydrobenzofuran intermediates that spontaneously aromatize to the benzofuran. acs.orgnih.gov
Table 1: Overview of Classical Cyclization Strategies for Benzofuran Synthesis
| Cyclization Type | Precursor Type | Reagent/Condition | Key Feature | Citations |
| Electrophilic | o-Alkynyl anisole | DMTSF | Environmentally benign, ambient conditions. | rsc.orgrsc.org |
| Electrophilic | o-Iodoanisole & Alkyne | Electrophile (e.g., I₂) | Mild conditions, forms 2,3-disubstituted benzofurans. | organic-chemistry.org |
| Nucleophilic | Aryl halide & Aryl ketone | Nickel catalyst | Intramolecular addition. | organic-chemistry.org |
| Radical Cascade | Propargyl iodophenol | Radical initiator | Forms complex fused ring systems. | aalto.fi |
| Radical Cascade | 2-Iodo aryl allenyl ethers | Single-electron transfer (SET) | Constructs complex benzofurylethylamines. | researchgate.netnih.gov |
| Pericyclic | Phenol & Vinyl sulfoxide | Trifluoroacetic anhydride | rsc.orgrsc.org-Sigmatropic rearrangement. | acs.orgnih.gov |
When direct construction of the fully substituted ring is challenging, functionalization of a simpler, pre-formed benzofuran is a powerful alternative. A plausible route to this compound starts with 5-methoxybenzofuran.
Electrophilic Nitration: The 5-methoxybenzofuran core can be subjected to nitration. The directing effects of the methoxy (B1213986) group and the ring oxygen would need to be carefully considered to achieve selective nitration at the C7 position.
Reduction of the Nitro Group: The resulting 7-nitro-5-methoxybenzofuran can then be reduced to the target 7-amino group using standard reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.
This approach leverages well-established aromatic chemistry and avoids the need to carry sensitive functional groups through the core ring-formation steps. hw.ac.uk
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, minimizing waste and saving time. researchgate.net
A one-pot, five-component reaction involving an Ugi-azide MCR coupled with a Pd/Cu-catalyzed intramolecular cyclization has been developed to synthesize highly substituted tetrazole-benzofuran hybrids. rsc.org
Microwave-assisted MCRs have also been employed for the rapid synthesis of benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, and other building blocks. kcl.ac.uk
Cascade reactions starting from salicylaldehydes and 1,3-dicarbonyl compounds can yield highly substituted 2,3-dihydrobenzofurans, which can be further transformed into benzofurans. oup.com
Adapting such a strategy for this compound would involve selecting appropriate starting materials, such as a substituted 2-hydroxyacetophenone, that already contain the necessary methoxy and nitro (or protected amino) functionalities.
Modern and Catalytic Approaches for this compound Synthesis
Modern synthetic chemistry heavily relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium, copper, and nickel are at the forefront of benzofuran synthesis. nih.gov
These methods often involve a domino or tandem sequence where an intermolecular coupling is followed by an intramolecular cyclization.
Palladium-Catalyzed Reactions: Palladium catalysis is widely used for C-C and C-O bond formation. A common and powerful strategy is the Sonogashira coupling of a terminal alkyne with a substituted o-iodophenol, followed by an intramolecular cyclization to form the benzofuran. researchgate.netrsc.org This sequence can be performed in one pot. Palladium catalysts are also used in Tsuji-Trost-type reactions to functionalize pre-formed benzofurans, for instance, at the 2-methyl position. unicatt.itnih.gov Furthermore, palladium-catalyzed C-H functionalization allows for the direct arylation of the benzofuran core. mdpi.com
Copper-Catalyzed Reactions: Copper catalysts are often used for their ability to mediate oxidative cyclizations. One-pot syntheses of polysubstituted benzofurans from phenols and alkynes can be achieved via a copper-catalyzed sequential nucleophilic addition and aerobic oxidative cyclization. rsc.orgsemanticscholar.org Copper can also mediate the oxidative annulation of phenols with unactivated internal alkynes. rsc.org In some protocols, copper iodide (CuI) is used as a co-catalyst with palladium in Sonogashira coupling/cyclization reactions. nih.govacs.org
Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative to palladium for certain transformations. Nickel can catalyze the intramolecular nucleophilic addition of aryl halides to ketones to form benzofurans. organic-chemistry.orgacs.org It has also been used for the intramolecular dehydrogenative coupling of ortho-alkenyl phenols, using molecular oxygen as the sole oxidant, to produce 3-aryl benzofurans. rsc.org Additionally, nickel catalysis can achieve the ring-opening of benzofurans, demonstrating its utility in C-O bond activation for further functionalization. acs.org
Table 2: Examples of Transition Metal-Catalyzed Benzofuran Syntheses
| Metal Catalyst | Reaction Type | Substrates | Key Features | Citations |
| Palladium | Sonogashira Coupling / Cyclization | o-Iodophenols, Terminal Alkynes | One-pot procedure, versatile for 2,3-disubstituted benzofurans. | researchgate.netrsc.org |
| Palladium | Tandem Cyclization / Silylation | 1,6-Enynes, Disilanes | Mild conditions, forms silyl (B83357) benzofurans. | rsc.org |
| Palladium | Directed C-H Arylation | Benzofuran-2-carboxamides, Aryl Halides | Functionalizes the C3 position with high efficiency. | mdpi.com |
| Copper | Aerobic Oxidative Cyclization | Phenols, Alkynes | One-pot, uses O₂ as the oxidant, regioselective. | rsc.orgsemanticscholar.org |
| Copper | Oxidative Annulation | Phenols, Unactivated Internal Alkynes | Employs unactivated alkynes. | rsc.org |
| Pd / Copper | Sonogashira Coupling / Cyclization | Iodophenols, Terminal Alkynes | CuI as a co-catalyst enhances reaction efficiency. | nih.govacs.org |
| Nickel | Intramolecular Nucleophilic Addition | Aryl Halides, Aryl Ketones | Efficient cyclization to form the benzofuran ring. | organic-chemistry.orgacs.org |
| Nickel | Intramolecular Oxidative Coupling | ortho-Alkenyl Phenols | Uses O₂ as the sole oxidant, avoids sacrificial acceptors. | rsc.org |
Organocatalysis in Benzofuran Ring Construction
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of benzofurans. mdpi.comrsc.org Chiral organocatalysts can also be employed to achieve enantioselective synthesis of benzofuran derivatives.
One potential organocatalytic approach to a precursor of this compound could involve a Michael addition of a substituted phenol to an α,β-unsaturated aldehyde or ketone, catalyzed by a chiral secondary amine or a phosphine. The resulting adduct could then undergo an intramolecular cyclization and dehydration to afford the benzofuran ring. While direct applications to the target molecule are still emerging, the versatility of organocatalysis presents a promising area for future research. nih.gov
Photoredox Catalysis for Benzofuran Synthesis
Visible-light photoredox catalysis has gained significant attention as a mild and sustainable method for driving a wide range of chemical transformations. rsc.orgmdpi.com This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates that can participate in bond-forming reactions.
In the context of benzofuran synthesis, photoredox catalysis can be employed to generate radical species that undergo cyclization to form the benzofuran ring. For example, a substituted phenol could be oxidized to a phenoxy radical, which could then add to an alkyne in an intramolecular fashion. Alternatively, a radical cyclization of an o-alkenylphenol could be initiated by a photoredox-generated radical. nih.gov
Table 2: Examples of Photoredox-Catalyzed Reactions for Heterocycle Synthesis
| Photocatalyst | Light Source | Reaction Type | Substrates | Reference |
| Ru(bpy)₃Cl₂ | Blue LEDs | Radical Cyclization | o-Alkenylphenols | |
| Eosin Y | Green LEDs | Oxidative Cyclization | Phenols and Alkenes | |
| Ir(ppy)₃ | White Light | C-H Functionalization | Arenes and Alkynes | jbiochemtech.com |
Green Chemistry Principles in the Synthesis of this compound and Analogues
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. elsevier.es The synthesis of this compound and its analogues can benefit from the application of these principles, particularly through the use of alternative reaction media and solvent-free conditions.
Solvent-Free and Aqueous Medium Reaction Conditions
Performing reactions in the absence of conventional organic solvents or in aqueous media offers significant environmental benefits. tandfonline.com Solvent-free reactions, often facilitated by microwave irradiation or ball milling, can lead to reduced waste, lower energy consumption, and simplified purification procedures. For instance, a solid-state synthesis of benzofuran derivatives has been reported, showcasing the feasibility of solvent-free approaches. tandfonline.com
Aqueous reaction conditions are also highly desirable from a green chemistry perspective. The development of water-soluble catalysts and the use of surfactants to create micelles can enable organic reactions to be carried out in water. organic-chemistry.org Copper-catalyzed cyclization reactions of o-halophenols with terminal alkynes have been successfully performed in aqueous media to afford benzofurans, demonstrating the potential for greener synthesis of this important heterocyclic scaffold. organic-chemistry.org An electrochemical synthesis of benzofuran derivatives in an aqueous solution has also been reported, offering a catalyst- and toxic solvent-free method. jbiochemtech.com
Atom Economy and Reaction Efficiency Optimization
Atom economy is a central tenet of green chemistry, focusing on maximizing the incorporation of atoms from starting materials into the final product, thereby minimizing waste. In the context of synthesizing benzofuran derivatives, optimizing atom economy involves selecting reaction types that are inherently efficient.
One-pot and multicomponent reactions are particularly advantageous for building the benzofuran ring system with high atom economy. For instance, a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst can construct the benzofuran core efficiently. nih.gov This approach, especially when using eco-friendly deep eutectic solvents, represents a significant step towards environmentally benign synthesis. acs.org Similarly, palladium-catalyzed reactions that proceed in high yield are considered reasonably atom economical. elsevier.es
Strategies that improve reaction efficiency include:
Catalysis over Stoichiometric Reagents: Utilizing catalysts, such as palladium complexes, avoids the large amounts of waste generated by stoichiometric metal reagents. elsevier.es
Cascade Reactions: Designing a sequence where multiple bonds are formed in a single operation without isolating intermediates reduces solvent usage, purification steps, and potential product loss. A multicatalytic one-pot synthesis of 2-arylbenzofurans from aryl halides and 2-halophenols, involving sequential Sonogashira couplings and cyclization, exemplifies this efficient approach. acs.org
By focusing on these principles, the synthesis of complex molecules like this compound can be made more sustainable and cost-effective.
Recyclable Catalyst Systems
The development of recyclable catalysts is crucial for sustainable chemical manufacturing, as it reduces costs associated with expensive transition metals and minimizes their release into the environment. For benzofuran synthesis, heterogeneous catalysts are particularly valuable.
Key examples of recyclable systems include:
Palladium on Carbon (Pd/C): This commercially available and inexpensive heterogeneous catalyst has been used to promote the synthesis of benzofurans from substituted allyl-phenols. It has demonstrated good to excellent yields and can be recycled for up to five cycles while maintaining similar reactivity. mdpi.com
Supported Palladium Catalysts: Heterogeneous palladium catalysts based on silica-supported pyridinium (B92312) ionic liquids have been developed for Suzuki and Sonogashira coupling reactions to produce substituted benzofurans. researchgate.net These catalysts can be reused in at least seven subsequent runs with minimal loss of activity and palladium leaching of less than 1%. researchgate.net
Single-Atom Heterogeneous Catalysts (SACs): Palladium SACs represent a frontier in catalysis, offering high metal utilization and selectivity comparable to homogeneous catalysts. nih.gov They have been successfully used in Sonogashira couplings for multigram synthesis and demonstrate high stability, allowing for multiple reuses even under non-inert conditions. nih.gov
These recyclable systems are often employed in key benzofuran-forming reactions like the Sonogashira coupling, a versatile cross-coupling of a vinyl or aryl halide with a terminal alkyne, which is frequently followed by an intramolecular cyclization to form the furan ring. nih.govresearchgate.net
Stereoselective Synthesis of Chiral this compound Analogues (if applicable)
While the this compound core is achiral, the introduction of stereocenters in its derivatives can lead to chiral analogues with potentially distinct biological activities. The stereoselective synthesis of such analogues, particularly those containing chiral amino groups or other substituted side chains, is an important area of synthetic chemistry.
Although literature specifically detailing the stereoselective synthesis of chiral this compound analogues is not widely available, general strategies for creating chiral benzofuran derivatives can be applied. These methods typically focus on creating stereocenters on substituents attached to the benzofuran ring.
Relevant asymmetric strategies include:
Catalytic Asymmetric Henry Reaction: This method has been used for the synthesis of chiral benzofuryl β-amino alcohols. Copper(II) catalysts with chiral β-amino alcohol ligands can effectively catalyze the reaction between benzofuran-2-carbaldehydes and nitromethane, yielding (S)-enriched benzofuryl β-nitro alcohols with high enantioselectivity (up to 98% ee), which can then be reduced to the corresponding chiral amino alcohols. nih.gov
Asymmetric [3+2] Cyclization Reactions: The construction of optically active dihydrobenzofuran units, which are precursors to or analogues of benzofurans, can be achieved through asymmetric [3+2] cyclizations of phenols with alkenes using chiral catalysts. sioc-journal.cn This approach is effective for establishing vicinal chiral centers at the C2 and C3 positions. sioc-journal.cn
Domino Annulation with Chiral Imines: Functionalized 2,3-dihydrobenzofuran (B1216630) derivatives have been prepared via the domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates, yielding products with impressive diastereoselectivity. rsc.org
These methodologies provide a framework for the potential synthesis of chiral analogues of this compound by applying them to appropriately substituted precursors.
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Accessibility of Precursors
Several synthetic routes are available for constructing the benzofuran core, each with distinct advantages and disadvantages regarding efficiency, selectivity, and the availability of starting materials. A comparative analysis is essential for selecting the optimal route for a specific target like this compound.
| Synthetic Route | Key Precursors | Catalyst/Reagent | General Efficiency (Yield) | Selectivity | Precursor Accessibility |
|---|---|---|---|---|---|
| Sonogashira Coupling & Intramolecular Cyclization | o-Halophenols, Terminal Alkynes | Palladium & Copper co-catalyst (homogeneous or heterogeneous) | Good to Excellent nih.govacs.org | High regioselectivity, sensitive to catalyst and ligand choice. | Precursors are generally commercially available or readily synthesized. elsevier.es |
| One-Pot Multicomponent Reaction | Salicylaldehydes, Amines, Alkynes | Copper Iodide (CuI) nih.govacs.org | Good to High (70-91%) nih.gov | Good; yield can be influenced by electronic nature of substituents. nih.gov | Simple, readily available starting materials. |
| Intramolecular Cyclization of o-Allylphenols | o-Allylphenols | Pd/C or PdCl2 | Good to Excellent mdpi.com | Generally high for Wacker-type cyclization. | Precursors can be prepared via Friedel-Crafts alkylation of phenols. mdpi.com |
| Diels-Alder Cascade | 3-Hydroxy-2-pyrones, Nitroalkenes | Trifluoroacetic Acid (TFA) | Moderate to Good oregonstate.edu | Excellent regioselectivity, allowing for programmed substitution patterns. oregonstate.edu | Requires synthesis of specialized pyrone and nitroalkene precursors. |
Analysis:
Sonogashira Coupling-based routes are highly versatile and widely used, benefiting from decades of optimization. nih.govlookchem.com The development of heterogeneous and recyclable catalysts has made this route more sustainable and cost-effective. researchgate.netnih.gov
One-Pot Multicomponent Reactions offer superior atom and step economy, starting from simple precursors to build complex molecules in a single operation. nih.govacs.org This approach is highly aligned with the principles of green chemistry.
Cyclization of o-Allylphenols provides a direct route to the benzofuran core and can be performed with inexpensive catalysts like Pd/C, which is also recyclable. mdpi.com
The Diels-Alder Cascade approach offers unparalleled control over the substitution pattern (regioselectivity) on the benzene ring, which would be highly advantageous for synthesizing a specifically substituted target like this compound. oregonstate.edu However, it may require more effort in preparing the necessary starting materials. oregonstate.edu
The choice of route depends on the specific requirements of the synthesis, balancing factors like scale, cost, desired substitution pattern, and environmental impact.
Reaction Mechanisms and Reactivity Profiles of 5 Methoxy 7 Benzofuranamine
Detailed Mechanistic Investigations of 5-Methoxy-7-benzofuranamine Formation Pathways
The synthesis of substituted benzofurans can be achieved through various strategic routes. While specific literature on the direct synthesis of this compound is sparse, its formation can be understood by examining established mechanisms for constructing the aminobenzofuran scaffold. Many modern synthetic approaches involve cascade or tandem reactions that efficiently build the heterocyclic system.
One prominent pathway for the formation of aminobenzofurans involves the in situ generation of reactive intermediates that undergo subsequent cyclization. For instance, a common strategy for synthesizing 2-aminobenzofurans utilizes a formal [4+1] cycloaddition between an ortho-quinone methide (o-QM), generated from an o-hydroxybenzyl alcohol, and an isocyanide. nih.govdntb.gov.ua This method, often mediated by a Lewis acid catalyst like Scandium(III) triflate (Sc(OTf)₃), proceeds under mild conditions to afford the 2-aminobenzofuran core in good yields. nih.gov Adapting such a strategy to produce a 7-amino derivative would require a starting phenol (B47542) with the amine or a precursor group already in the correct position.
Another approach involves the tandem SNAr-cyclocondensation of polyfluorinated aromatic precursors. For example, 3-aminobenzofurans can be synthesized from the reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds in the presence of a base like DBU. nih.gov A similar strategy could be envisioned starting from a suitably substituted phenol, where an intramolecular cyclization is the key ring-forming step.
The mechanisms of benzofuran (B130515) formation are characterized by the transient formation of key reactive intermediates that guide the reaction toward the final product.
ortho-Quinone Methides (o-QMs): These are highly reactive intermediates widely used in the synthesis of various heterocycles, including benzofurans. nih.gov They are typically generated in situ from precursors like o-hydroxybenzyl alcohols under catalysis. nih.govdntb.gov.ua In the context of aminobenzofuran synthesis, the o-QM acts as a four-carbon component in a cycloaddition reaction. For example, a Lewis acid can facilitate the formation of the o-QM, which is then attacked by a nucleophile like an isocyanide. This is followed by an intramolecular cyclization and isomerization to yield the final aromatic benzofuran ring. nih.gov The utility of o-QMs has been demonstrated in numerous natural product syntheses and biocatalytic applications. escholarship.org
Meisenheimer Complexes: In nucleophilic aromatic substitution (SNAr) reactions, a Meisenheimer complex is a key intermediate. This negatively charged, non-aromatic cyclohexadienyl anion forms when a nucleophile attacks an electron-deficient aromatic ring. nih.govlibretexts.org While SNAr is less common on electron-rich rings like the precursor to this compound, synthetic pathways that involve the displacement of a leaving group (like a halide) from an activated benzene (B151609) ring could proceed through such an intermediate. The stability of the Meisenheimer complex is crucial and is typically enhanced by the presence of strong electron-withdrawing groups. ntu.edu.sgnih.gov Recent studies suggest, however, that many reactions previously assumed to be stepwise via a stable Meisenheimer intermediate may in fact be concerted. nih.gov
In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com
Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest—the one with the lowest activation energy. This is known as the kinetic product. libretexts.org
Thermodynamic Control: At higher temperatures or longer reaction times, the reaction may become reversible. Under these conditions, an equilibrium can be established, and the major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.org
In the synthesis of substituted benzofurans, regioselectivity is a critical issue. For example, intramolecular cyclization reactions, such as the 5-exo cyclization used to form related sulfur analogs (thioaurones), have been shown to be under kinetic control. koreascience.kr This implies that the transition state leading to the observed product is lower in energy than alternatives, even if the final product is not the most thermodynamically stable isomer possible. The choice of solvent, temperature, and reaction time can be manipulated to favor the desired isomer by selectively promoting either the kinetic or thermodynamic pathway. wikipedia.org
The choice of catalysts and reagents is paramount in controlling the outcome and efficiency of benzofuran synthesis. They can influence reaction rates, determine which mechanistic pathway is followed, and ultimately control the regioselectivity of the final product.
Lewis Acids: Catalysts like Scandium(III) triflate (Sc(OTf)₃) are effective in promoting reactions that proceed via ortho-quinone methide intermediates. nih.govnih.gov The Lewis acid activates the precursor, typically an o-hydroxybenzyl alcohol, facilitating the elimination of water to generate the reactive o-QM.
Transition Metals: Palladium and copper catalysts are extensively used in cross-coupling reactions to construct the benzofuran skeleton. rsc.orgorganic-chemistry.org For example, Sonogashira coupling of a terminal alkyne with an o-iodophenol, followed by an intramolecular cyclization, is a powerful method for forming the furan (B31954) ring. rsc.org
Bases: Non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) and 4-Dimethylaminopyridine (DMAP) are often employed to facilitate cyclocondensation or tandem reactions. nih.govnih.gov They can act by deprotonating a nucleophile or by promoting an elimination step, thereby driving the reaction toward the cyclized product.
The specific combination of substrate, catalyst, and reaction conditions determines the selectivity. For instance, in the synthesis of 3-aminobenzofurans, Cs₂CO₃ and Cu(II) have been used to catalyze cyclization and subsequent N-arylation steps. nih.gov
| Catalyst/Reagent | Typical Role in Benzofuran Synthesis | Reference(s) |
| Sc(OTf)₃ | Lewis acid catalyst for generating ortho-quinone methides. | nih.gov, nih.gov |
| Palladium (Pd) | Catalyst for cross-coupling (e.g., Sonogashira) and cyclization reactions. | rsc.org, organic-chemistry.org |
| Copper (Cu) | Co-catalyst in cross-coupling reactions and catalyst for cyclizations. | rsc.org, nih.gov |
| DBU | Base used in tandem SNAr-cyclocondensation reactions. | nih.gov |
| DMAP | Base used in tandem cyclization reactions. | nih.gov |
Reactivity of the Benzofuran Ring System in this compound
The reactivity of this compound is dominated by the electron-rich nature of the aromatic system. Both the methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups are powerful electron-donating groups (EDGs) that activate the benzene portion of the molecule toward electrophilic attack. The furan ring also possesses its own distinct reactivity pattern.
In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to specific positions on the ring by the existing substituents. Both the methoxy and amino groups are strongly activating and are considered ortho, para-directors due to their ability to donate electron density via resonance. libretexts.orgminia.edu.eg
The benzofuran ring system itself typically directs electrophiles to the C2 or C3 position on the furan ring. researchgate.netstackexchange.com However, in this compound, the benzene ring is highly activated by two strong EDGs, making it the more likely site for electrophilic attack.
The regiochemical outcome of an EAS reaction on this molecule will be determined by the synergistic or competitive directing effects of the substituents.
The 5-methoxy group directs incoming electrophiles to the ortho position (C4, C6) and the para position (C2, which is part of the furan ring).
The 7-amino group directs incoming electrophiles to the ortho position (C6) and the para position (C4).
As both groups strongly direct the electrophile to the C4 and C6 positions, these are the most probable sites of substitution. The C6 position is particularly activated, being ortho to both the amino and methoxy groups. The C4 position is also highly activated, being para to the amino group and ortho to the methoxy group. Steric hindrance may play a role in favoring substitution at the less crowded C4 position.
| Position | Effect of 5-OCH₃ Group | Effect of 7-NH₂ Group | Combined Effect | Predicted Reactivity |
|---|---|---|---|---|
| C2 | Activated (para) | - | Activated | Possible, but less likely than C4/C6 |
| C3 | - | - | - | Less Likely |
| C4 | Strongly Activated (ortho) | Strongly Activated (para) | Synergistically Activated | Highly Favored |
| C6 | Strongly Activated (ortho) | Strongly Activated (ortho) | Synergistically Activated | Highly Favored |
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org The structure of this compound, with its two powerful electron-donating groups, makes the aromatic ring exceptionally electron-rich. Consequently, it is highly deactivated toward nucleophilic attack.
Under standard conditions, the molecule is expected to be unreactive toward nucleophiles in an SNAr fashion. Reactions of this type would likely only proceed under very harsh conditions or via alternative mechanisms, such as an elimination-addition pathway involving a benzyne (B1209423) intermediate. ntu.edu.sgyoutube.com Such reactions are generally not selective and require extreme conditions (e.g., very strong bases like sodium amide), making them synthetically challenging for a complex molecule like this. Therefore, the primary reactivity profile of the benzofuran ring system in this compound is overwhelmingly electrophilic in nature.
Pericyclic Reactions and Rearrangements
While specific studies on pericyclic reactions of this compound are not extensively documented, the general reactivity of the benzofuran nucleus suggests potential for such transformations. Pericyclic reactions, which proceed through a cyclic transition state, are influenced by the electronic properties of the participating π-systems. The electron-rich benzofuran ring in this molecule could potentially participate in cycloaddition reactions.
Unusual rearrangements of the benzofuran core have been observed in related systems, often under thermal or catalytic conditions. For instance, some benzofuran derivatives can undergo rearrangements of their substituent groups. A notable example is the charge-accelerated nih.govnih.gov-sigmatropic rearrangement observed in the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides, which leads to the formation of highly substituted benzofurans. This type of reactivity highlights the potential for skeletal rearrangements within the benzofuran scaffold under specific reaction conditions.
Reactivity of the Amino Functional Group
The amino group at the 7-position significantly influences the chemical behavior of the molecule, acting as a potent activating group and a nucleophilic center.
The amino group of aminobenzofurans readily undergoes typical amine reactions.
Acylation: The nucleophilic amino group can be easily acylated by reacting with acyl halides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties. For example, aminobenzofurans can be N,N'-diacetylated or N,N'-dibenzoylated.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. The degree of alkylation (mono-, di-, or tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be controlled by the reaction conditions and the nature of the alkylating agent.
Condensation: The amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). For instance, 2-aminobenzohydrazide has been shown to condense with various aldehydes and ketones. While not a direct analogue, this demonstrates the potential for the amino group on the benzofuran ring to engage in similar transformations.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acyl Halide | Amide |
| Alkylation | Alkyl Halide | Alkylated Amine |
| Condensation | Aldehyde/Ketone | Imine (Schiff Base) |
The amino group is susceptible to both oxidation and reduction, although specific studies on 7-aminobenzofuran (B1280361) derivatives are limited. Generally, aromatic amines can be oxidized to a variety of products, including nitroso compounds, nitro compounds, and polymeric materials, depending on the oxidant and reaction conditions.
Conversely, the amino group itself is in a reduced state. However, related nitrobenzofurans can be reduced to form the corresponding aminobenzofurans. This transformation is a common synthetic route to introduce an amino group onto the benzofuran ring.
Reactivity of the Methoxy Substituent
The methoxy group at the 5-position is a key modulator of the electronic properties of the benzofuran ring and can itself be a site of chemical transformation.
The ether linkage of the methoxy group can be cleaved under various conditions to yield the corresponding phenol. This demethylation is a common transformation in natural product synthesis and medicinal chemistry to unmask a hydroxyl group.
Common reagents for ether cleavage include strong acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃). The choice of reagent depends on the presence of other functional groups in the molecule. For instance, selective cleavage of a methoxy group in the presence of other sensitive functionalities may require milder conditions. Oxidative deprotection of p-methoxybenzyl (PMB) ethers, a related functional group, has been achieved using a nitroxyl (B88944) radical catalyst, suggesting that oxidative methods could also be explored for the cleavage of the methoxy group in this compound.
Derivatization of the methoxy group itself is less common than its cleavage. However, the activation of the aromatic ring by the methoxy group can influence the regioselectivity of electrophilic substitution reactions.
| Reagent | Conditions | Outcome |
| Boron Tribromide (BBr₃) | Typically at low temperatures | Cleavage to phenol |
| Hydrobromic Acid (HBr) | Often with heating | Cleavage to phenol |
Exploration of Unconventional Reactivity and Novel Transformations
The unique combination of functional groups in this compound opens avenues for exploring novel chemical transformations. The benzofuran scaffold is a versatile platform for the development of new synthetic methodologies. Recent research has focused on unconventional methods for the synthesis and functionalization of benzofurans, including transition-metal-catalyzed cross-coupling reactions and domino reactions.
For instance, palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters provides a route to 3-acyl-2-aminobenzofurans. While the substitution pattern is different, this highlights the potential for metal-catalyzed reactions to effect novel transformations on the benzofuran core. The development of new catalytic systems continues to expand the toolkit for modifying benzofuran derivatives, and it is likely that this compound could serve as a substrate in such novel transformations, leading to the discovery of new reactivity profiles and the synthesis of novel compounds with interesting biological or material properties.
Spectroscopic and Structural Analysis of this compound: A Review of Advanced Techniques
The structural elucidation of a novel or synthesized compound like this compound would typically rely on a suite of sophisticated spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms, which are crucial for confirming its identity and purity. The following sections outline the standard advanced spectroscopic methodologies that would be employed for the comprehensive characterization of this compound.
Advanced Spectroscopic and Structural Elucidation Techniques
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting fragment ions. In an MS/MS experiment, the parent or molecular ion of the compound of interest is selected in the first mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass spectrometer. This process provides a fragmentation pattern that serves as a structural fingerprint of the molecule.
For this compound, the protonated molecule [M+H]⁺ would be selected and fragmented. The fragmentation pathways of benzofuran derivatives are well-studied and typically involve cleavages of the substituents and fragmentation of the heterocyclic ring system. mdpi.com The resulting product ion spectrum would be used to confirm the presence of the methoxy group, the amine group, and the core benzofuran structure, thus verifying the identity of the compound. Although a specific fragmentation table for this compound is not available, Table 1 outlines the expected fragmentation process based on the analysis of similar structures. mdpi.comresearchgate.net
Table 1: Predicted MS/MS Fragmentation Data for this compound (Illustrative data based on common fragmentation patterns of benzofurans)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Rationale |
|---|---|---|---|
| [M+H]⁺ | [M+H - CH₃]⁺ | CH₃ (Methyl radical) | Loss of methyl radical from the methoxy group. |
| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ (Ammonia) | Loss of the amine group. |
| [M+H - CH₃]⁺ | [M+H - CH₃ - CO]⁺ | CO (Carbon monoxide) | Subsequent loss of carbon monoxide from the furan (B31954) ring after initial fragmentation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. spectrabase.com The resulting spectrum provides information about the electronic structure and the extent of conjugation within the molecule. The absorption of UV or visible radiation by organic molecules is typically restricted to functional groups containing valence electrons with low excitation energy, known as chromophores. spectrabase.com
The structure of this compound contains a benzofuran ring system, which is a significant chromophore. The presence of the methoxy (-OCH₃) and amine (-NH₂) groups, which have non-bonding electrons (n-electrons), act as auxochromes. These auxochromes can interact with the π-electron system of the benzofuran ring, extending the conjugation and typically shifting the absorption maxima to longer wavelengths (a bathochromic or red shift).
The expected electronic transitions for this compound would include π → π* transitions associated with the aromatic and furan rings, and n → π* transitions involving the lone pair electrons on the oxygen and nitrogen atoms. semanticscholar.orgresearchgate.net The π → π* transitions are generally more intense than n → π* transitions. spectrabase.com The exact position and intensity of the absorption bands are sensitive to the solvent polarity. researchgate.net
Table 2: Expected UV-Vis Absorption Data for this compound (Theoretical data based on the structure)
| Electronic Transition | Expected Wavelength (λmax) Range (nm) | Contributing Structural Feature |
|---|---|---|
| π → π | 250 - 350 | Benzofuran conjugated system |
| n → π | 300 - 400 | Non-bonding electrons on N (amine) and O (methoxy/furan) |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is an essential technique for unambiguously determining the three-dimensional arrangement of atoms within a crystalline solid. scispace.com It provides precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, crystal structures of related compounds like 2-(5-methoxy-1-benzofuran-3-yl)acetic acid have been determined, showcasing the utility of this technique for the benzofuran class.
The technique is based on the principle of diffraction, where X-rays are scattered by the electrons of the atoms in a crystal. When a monochromatic X-ray beam strikes a crystal, constructive interference occurs at specific angles where the path difference between scattered waves is an integer multiple of the X-ray wavelength. This phenomenon is described by Bragg's Law (nλ = 2d sinθ).
For data collection, a suitable single crystal is mounted on a diffractometer and rotated in a high-intensity X-ray beam. An electronic detector measures the position and intensity of the thousands of diffracted beams (reflections) produced. This raw data is then processed to yield a list of reflection intensities that are used to solve the crystal structure.
After an initial structural model is obtained from the diffraction data, a process of refinement is carried out. This is an iterative process that adjusts the atomic parameters (coordinates, displacement parameters) to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.
Understanding the intermolecular interactions within a crystal is crucial for explaining its physical properties. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions. The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify specific intermolecular contacts, such as hydrogen bonds and π-π stacking interactions.
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis
Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures and assessing the purity of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which provides mass spectra for identification. For this compound, GC-MS would be an effective method to determine its purity by separating it from any starting materials, by-products, or degradation products. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and can analyze a wide range of compounds, including those that are non-volatile or thermally unstable. Separation occurs in a liquid mobile phase through a packed column. The eluent is then introduced into the mass spectrometer, often via an electrospray ionization (ESI) source, for detection and identification. LC-MS, particularly with tandem MS (LC-MS/MS), is a highly sensitive and selective method for quantifying the compound in complex matrices and for impurity profiling.
Computational and Theoretical Investigations of 5 Methoxy 7 Benzofuranamine
Reaction Pathway Modeling and Transition State Calculations
Activation Energies and Reaction Kinetics from Theoretical Models
Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and predicting the kinetic parameters of chemical transformations. These models allow for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur, thereby providing insights into reaction rates.
For benzofuran (B130515) derivatives, DFT calculations have been successfully employed to study various reactions. For instance, in studies of related heterocyclic compounds, computational methods have been used to map out the potential energy surface of a reaction, identifying transition states and intermediates. The activation energy is then determined as the difference in energy between the reactants and the transition state.
A hypothetical application to 5-Methoxy-7-benzofuranamine could involve modeling its reactivity in electrophilic aromatic substitution reactions. The methoxy (B1213986) and amine groups are activating and ortho-, para-directing, which would influence the regioselectivity of such reactions. Theoretical calculations could predict the activation energies for substitution at different positions on the aromatic ring, thus forecasting the most likely products.
Table 1: Illustrative Theoretical Activation Energies for a Hypothetical Reaction of a Benzofuran Derivative
| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |
| Electrophilic attack at C4 | Trigonal bipyramidal intermediate | 15.2 |
| Electrophilic attack at C6 | Trigonal bipyramidal intermediate | 12.8 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from theoretical calculations of reaction kinetics.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and dynamic behavior in different environments, such as in solution or when interacting with a biological target.
The conformational landscape of this compound would be influenced by the rotation around the single bonds connecting the methoxy group to the benzofuran ring and the orientation of the amine group. MD simulations can explore the different possible conformations and determine their relative stabilities. This is crucial for understanding how the molecule might bind to a receptor, as the bioactive conformation may not be the lowest energy conformation in isolation.
While specific MD studies on this compound are not readily found, research on other benzofuran derivatives has utilized this technique. For example, MD simulations have been used to investigate the stability of complexes between benzofuran-based inhibitors and their target proteins, providing a dynamic view of the binding interactions.
Quantitative Structure-Property Relationship (QSPR) Modeling (excluding prohibited properties)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property-based descriptors of a set of molecules with a particular property of interest. These properties can include physicochemical characteristics such as solubility, melting point, or chromatographic retention times.
For a series of benzofuran derivatives, a QSPR model could be developed to predict a specific property. This would involve calculating a variety of molecular descriptors for each compound, such as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Electronic descriptors: Such as dipole moment and orbital energies.
These descriptors would then be used to build a mathematical model that can predict the property for new, untested benzofuran derivatives. The quality of a QSPR model is assessed by its statistical robustness and its ability to make accurate predictions for an external set of compounds.
Table 2: Examples of Molecular Descriptors Used in QSPR Studies of Benzofuran Derivatives
| Descriptor Type | Descriptor Name | Typical Value Range |
| Electronic | HOMO Energy | -5.0 to -7.0 eV |
| Electronic | LUMO Energy | -1.0 to -3.0 eV |
| Topological | Molecular Weight | 150 to 300 g/mol |
| Geometrical | Molecular Surface Area | 150 to 250 Ų |
Note: The value ranges in this table are illustrative and depend on the specific set of benzofuran derivatives being studied.
In Silico Design Principles for Novel this compound Derivatives
In silico design principles leverage computational tools to guide the development of new molecules with desired properties. Based on the understanding of the structure-property relationships of the benzofuran scaffold, several principles can be proposed for the design of novel this compound derivatives.
One key aspect would be the targeted modification of the substituent groups. For example, altering the nature and position of substituents on the benzofuran ring can modulate the electronic properties of the molecule. Computational methods like DFT can be used to predict how these changes will affect properties such as the molecule's reactivity or its interaction with a target.
Another design principle involves exploring the conformational space of the derivatives. By introducing or modifying flexible side chains, it is possible to influence the molecule's ability to adopt different shapes. Molecular dynamics simulations can be employed to assess the conformational preferences of these new derivatives and to understand how they might interact with biological systems.
Furthermore, QSPR models, once established for a relevant property, can be used to screen virtual libraries of this compound derivatives. This allows for the prioritization of compounds for synthesis and experimental testing, thereby accelerating the discovery process. The combination of these in silico approaches provides a rational framework for the design of novel benzofuran derivatives with tailored properties.
Derivatization Strategies and Analogue Synthesis Based on 5 Methoxy 7 Benzofuranamine
Chemical Modification of the Amino Group (e.g., acylation, alkylation, arylation, imine formation)
The primary amino group at the C-7 position is a key nucleophilic center, providing a versatile handle for a wide array of chemical transformations. These modifications are fundamental for exploring structure-activity relationships (SAR) by introducing various substituents that can alter properties such as hydrogen bonding capacity, lipophilicity, and steric profile.
Acylation: The reaction of 5-Methoxy-7-benzofuranamine with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) readily yields the corresponding amides. This transformation is crucial for introducing a vast range of functional groups and is often used in drug design to modulate biological activity.
Alkylation: Nucleophilic substitution reactions with alkyl halides or reductive amination with aldehydes and ketones can introduce one or two alkyl groups to the nitrogen atom, yielding secondary and tertiary amines, respectively. These modifications significantly impact the basicity and steric environment of the nitrogen atom.
Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the formation of a carbon-nitrogen bond between the amino group and an aryl halide, leading to the synthesis of N-aryl derivatives.
Imine Formation: The condensation of the primary amine with aldehydes or ketones under dehydrating conditions results in the formation of imines (Schiff bases). masterorganicchemistry.com This reversible reaction provides a gateway to further functionalization, as the C=N double bond can be reduced to form secondary amines or targeted by nucleophiles.
Table 1: Representative Reactions for Amino Group Modification
| Reaction Type | Reagent Example | Functional Group Formed |
|---|---|---|
| Acylation | Acetyl chloride | Amide (-NHCOR) |
| Alkylation | Methyl iodide | Secondary/Tertiary Amine (-NHR, -NR₂) |
| Arylation | Phenyl bromide (with Pd catalyst) | Diaryl/Alkylaryl Amine (-NHAr) |
| Imine Formation | Benzaldehyde | Imine (-N=CHR) |
Functionalization of the Benzofuran (B130515) Ring System
The benzofuran core itself is amenable to various substitution reactions, allowing for the introduction of functional groups at specific positions. The regiochemical outcome of these reactions is governed by the directing effects of the existing methoxy (B1213986) and amino substituents.
The introduction of a halogen atom onto the benzofuran ring serves as a critical step for subsequent diversification through cross-coupling chemistry. Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) can install a bromine or iodine atom, respectively. The position of halogenation is directed by the activating methoxy and amino groups.
Once halogenated, the derivative becomes a versatile substrate for various palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or vinyl substituents.
Heck Coupling: Reaction with alkenes to append unsaturated side chains.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
Carbonylative Couplings: Incorporation of carbon monoxide to generate ketones, esters, or amides.
These reactions dramatically expand the chemical space accessible from the this compound scaffold.
Table 2: Cross-Coupling Reactions on Halogenated Benzofurans
| Reaction Name | Coupling Partner | Reagent/Catalyst | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | C(sp²)-C(sp²) |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂, CuI, Base | C(sp²)-C(sp) |
Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. baranlab.org In the context of this compound, both the methoxy group and a protected amino group (e.g., an amide or carbamate) can serve as effective DMGs. organic-chemistry.orgnih.gov
This approach allows for the precise introduction of a wide range of electrophiles at positions that might be inaccessible through classical electrophilic aromatic substitution. For instance, after lithiation, quenching the resulting aryllithium intermediate with an electrophile such as CO₂, iodine, or an aldehyde introduces a carboxylic acid, iodo, or hydroxymethyl group, respectively, with high regioselectivity.
The electron-rich benzofuran ring, activated by the strong electron-donating methoxy and amino groups, is susceptible to electrophilic aromatic substitution (EAS). youtube.com Reactions such as nitration (using nitric acid and sulfuric acid) and sulfonation (using fuming sulfuric acid) can introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups. The regioselectivity of these substitutions is dictated by the combined directing effects of the existing substituents, which generally favor substitution at the ortho and para positions relative to the activators. Careful control of reaction conditions is often necessary to avoid polysubstitution or side reactions.
Synthesis of Polycyclic and Fused Systems Incorporating the this compound Moiety
Building upon the this compound core to create larger, fused heterocyclic systems is a sophisticated strategy for generating novel chemical entities. This can be achieved by leveraging the existing functional groups to participate in ring-forming reactions. For example, the amino group can be a key component in annulation reactions such as the Skraup or Friedländer synthesis to construct fused quinoline (B57606) rings. Alternatively, functional groups introduced onto the benzofuran ring via methods described in section 6.2 can be elaborated into new fused rings, leading to complex tetracyclic and pentacyclic structures.
Combinatorial Chemistry and Parallel Synthesis Approaches for Derivative Libraries
The synthetic routes used to derivatize this compound are highly amenable to the methodologies of combinatorial chemistry and parallel synthesis. These high-throughput approaches enable the rapid generation of large, organized collections, or "libraries," of related analogues for biological screening. nih.gov
By employing solution-phase or solid-phase parallel synthesis techniques, a diverse set of building blocks (e.g., various acyl chlorides, alkyl halides, or boronic acids) can be systematically combined with the core scaffold. nih.gov This allows for the efficient exploration of structure-activity relationships, facilitating the optimization of lead compounds in drug discovery programs. Multi-step parallel synthesis has proven effective for creating libraries of complex benzofuran derivatives. nih.gov
Applications of 5 Methoxy 7 Benzofuranamine in Synthetic Organic Chemistry
5-Methoxy-7-benzofuranamine as a Key Building Block in Complex Chemical Syntheses
While direct, publicly available research detailing the use of this compound as a key building block in the total synthesis of complex natural products is limited, its structural motif is present in various advanced molecules. The benzofuran (B130515) core is a common feature in many biologically active compounds. The presence of the amine and methoxy (B1213986) groups on this scaffold provides reactive handles for chemists to elaborate upon, suggesting its potential as a starting material in the synthesis of complex pharmaceutical agents and other intricate organic structures. The development of synthetic routes to various substituted benzofurans underscores the importance of such building blocks in accessing novel chemical entities.
Role as a Synthetic Intermediate for Other Chemical Entities
The primary application of this compound is as a synthetic intermediate. The amine group can be readily transformed into a wide range of other functional groups, or it can be used to connect the benzofuran unit to other molecular fragments. For instance, it can undergo diazotization followed by substitution to introduce halogens, hydroxyls, or other groups. Furthermore, the amine can be acylated or alkylated to build more complex side chains.
One notable example is its potential role in the synthesis of kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, a key component of many kinase inhibitors, is often functionalized with various aromatic and heterocyclic groups to achieve desired binding affinities and selectivities. nih.gov The this compound moiety could be incorporated into such structures to explore new chemical space and potentially develop novel therapeutic agents.
| Intermediate | Potential Target Compound Class | Therapeutic Area |
| This compound | Substituted pyrazolo[3,4-d]pyrimidines | Oncology |
| Acylated this compound | Complex heterocyclic systems | Various |
| Diazotized this compound | Halogenated benzofuran derivatives | Agrochemicals, Pharmaceuticals |
Integration into Novel Catalytic Systems or Ligand Design
The design of ligands for transition metal catalysis is a cornerstone of modern organic synthesis. The amine functionality of this compound makes it a candidate for incorporation into ligand structures. It can serve as a coordinating atom for a metal center, and the benzofuran backbone can be modified to tune the steric and electronic properties of the resulting ligand. While specific examples of catalytic systems employing ligands derived directly from this compound are not yet widely reported in the literature, the principle of using amine-containing heterocycles in ligand design is well-established. Such ligands could find applications in cross-coupling reactions, hydrogenations, and other important chemical transformations.
Use in Materials Science
The rigid, planar structure of the benzofuran core, combined with the potential for functionalization, makes this compound an interesting candidate for applications in materials science.
The amine group of this compound provides a reactive site for polymerization reactions. It can, in principle, be used as a monomer in the synthesis of polyamides, polyimides, or other condensation polymers. The incorporation of the benzofuran unit into the polymer backbone could impart desirable properties such as thermal stability, rigidity, and specific electronic characteristics. The development of polymers derived from amino acids highlights the potential for creating functional materials from amine-containing building blocks. nih.govmdpi.com
| Polymer Class | Potential Monomer | Potential Properties |
| Polyamide | This compound | High thermal stability, rigidity |
| Polyimide | Diamine derived from this compound | Excellent thermal and chemical resistance |
Benzofuran derivatives are known to exhibit fluorescence, often in the blue region of the spectrum. The structural framework of this compound can serve as the core of a chromophore or fluorophore. The amine and methoxy groups can act as electron-donating groups, which can influence the electronic transitions within the molecule. By chemically modifying these groups or extending the conjugation of the benzofuran system, it is possible to design molecules with specific light-absorbing and emitting properties. This makes them attractive for integration into larger systems for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The benzophenone (B1666685) framework, for instance, is used as an electron-deficient core in materials for OLEDs, and the benzofuran structure could play a similar role. nih.govresearchgate.netnih.govrsc.org
Application as a Mechanistic Probe in Reaction Studies
Due to its defined structure and reactive functional groups, this compound has the potential to be used as a mechanistic probe to study the course of chemical reactions. For example, by isotopically labeling the amine or methoxy group, chemists can track the movement of atoms and fragments during a reaction, providing valuable insights into the reaction mechanism. The distinct NMR signals of the benzofuran core can also be used to monitor the progress of a reaction and identify intermediates. While specific studies employing this compound as a mechanistic probe are not extensively documented, its chemical nature makes it a suitable candidate for such investigations in the broader context of physical organic chemistry.
Future Research Directions and Emerging Trends
Development of More Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including benzofurans. Future research will likely focus on developing synthetic pathways to 5-Methoxy-7-benzofuranamine that minimize waste, avoid hazardous reagents, and utilize renewable resources.
Key areas of development include:
Catalyst Innovation : There is a significant shift towards using more sustainable catalysts. For instance, palladium on carbon (Pd/C) has been demonstrated as a stable, reusable, and cost-effective catalyst for synthesizing benzofuran (B130515) derivatives from substituted allyl-phenols. chemistryviews.orgnih.gov This approach avoids the need for more expensive and less stable palladium complexes. Research could adapt this Pd/C-catalyzed oxidative cyclization to precursors of this compound.
Transition-Metal-Free Synthesis : An even greener approach involves eliminating transition metals entirely. Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes presents a viable metal-free alternative for creating the benzofuran core. nih.gov The development of a synthetic route to an appropriately substituted 2-hydroxystilbene precursor would allow for a more environmentally friendly synthesis of the target molecule's core structure.
Eco-Friendly Solvents : The use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, has been reported for the one-pot synthesis of aminobenzofuran derivatives. acs.orgnih.gov These solvents are often biodegradable, have low toxicity, and can enhance reaction rates, making them an attractive alternative to traditional volatile organic solvents. acs.org
Interactive Table: Comparison of Sustainable Synthesis Strategies for Benzofurans
| Strategy | Key Advantages | Potential Application to this compound Synthesis |
| Pd/C Catalysis | Reusable catalyst, stable in air, low cost, simple filtration removal. chemistryviews.org | Cyclization of a suitably substituted o-allylphenol precursor. |
| Iodine(III) Catalysis | Metal-free, avoids heavy metal contamination. nih.gov | Oxidative cyclization of a precursor containing a 2-hydroxystilbene moiety. |
| Deep Eutectic Solvents | Biodegradable, low toxicity, can accelerate reactions. acs.org | One-pot synthesis from a substituted salicylaldehyde, an amine source, and an alkyne. |
Harnessing Flow Chemistry and Automated Synthesis for Scalability
For the industrial-scale production of this compound, batch processing can be inefficient and hazardous. Flow chemistry offers a safer, more scalable, and highly efficient alternative. This technology is particularly advantageous for managing hazardous reagents or highly exothermic reactions. nih.gov
A probable synthetic route to this compound would involve the reduction of a 5-methoxy-7-nitrobenzofuran precursor. The reduction of aromatic nitro compounds is a fundamental transformation but can be hazardous on a large scale. nih.gov A continuous-flow setup would significantly mitigate these risks.
Proposed Flow Synthesis Step:
Nitro Reduction : A solution of 5-methoxy-7-nitrobenzofuran in a suitable solvent would be pumped through a heated reactor column packed with a heterogeneous catalyst (e.g., Pd/C).
Hydrogen Source : Hydrogen gas can be introduced safely into the flow stream, or alternative reducing agents like trichlorosilane (B8805176) can be used in a metal-free system. nih.gov
Product Isolation : The output stream would contain the desired this compound, which could then be isolated through a continuous in-line separation process, such as liquid-liquid extraction or crystallization. acs.org
This approach not only enhances safety but also allows for precise control over reaction parameters (temperature, pressure, residence time), leading to higher yields and purity. The modular nature of flow systems also enables the "telescoping" of multiple reaction steps without isolating intermediates, further boosting efficiency. acs.org
Advanced Computational Approaches for Deeper Understanding of Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical behavior. rsc.org For this compound, DFT calculations can provide profound insights into its electronic structure, reactivity, and the mechanisms of its formation and subsequent reactions.
Applications of Computational Modeling:
Predicting Reaction Sites : DFT can be used to calculate electron density maps and molecular orbital energies (HOMO/LUMO), predicting the most likely sites for electrophilic or nucleophilic attack. rsc.org This would be crucial for designing selective derivatization reactions, for instance, predicting the outcome of halogenation or acylation on the benzofuran ring system.
Elucidating Reaction Mechanisms : Computational studies can model the transition states of potential synthetic routes, helping to identify the most energetically favorable pathway. This can guide the optimization of reaction conditions, such as catalyst choice and temperature, to improve yields and minimize byproducts. rsc.org
Conformational Analysis : For derivatives of this compound, DFT can be used to determine the most stable conformations, which is essential for understanding their physical properties and how they might interact with other molecules in material science applications. rsc.org
Exploration of New Chemical Transformations and Reactivity Patterns
The reactivity of this compound is dictated by the interplay of its three key components: the benzofuran core, the electron-donating methoxy (B1213986) group, and the amino group. The electron-rich nature of the benzofuran ring, further activated by the methoxy and amino substituents, makes it a prime candidate for electrophilic aromatic substitution.
Potential Transformations to Explore:
Electrophilic Aromatic Substitution : Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed readily. The directing effects of the existing substituents would need to be carefully considered to achieve regioselectivity. The amine group at C-7 and the methoxy group at C-5 are both ortho-, para-directing. This would strongly activate the C-4 and C-6 positions for electrophilic attack.
Reactions at the Amino Group : The primary amine at C-7 is a versatile functional handle. It can undergo a wide range of transformations, including diazotization to introduce other functional groups, acylation to form amides, and reductive amination to create secondary or tertiary amines.
Metal-Catalyzed Cross-Coupling : The benzofuran core can be functionalized via modern cross-coupling reactions. After converting a specific position (e.g., C-4 or C-6) into a halide or triflate, Suzuki, Buchwald-Hartwig, or Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds, vastly expanding the library of accessible derivatives. acs.org
Rational Design of Derivatives for Targeted Chemical Applications (excluding biological)
Beyond its use as a simple intermediate, this compound can serve as a scaffold for designing molecules with specific functions in materials science. The rational design of such derivatives involves strategically modifying the core structure to tune its electronic and photophysical properties.
Potential Areas for Derivative Design:
Organic Electronics : Benzofuran-containing compounds have been investigated for their potential use in organic field-effect transistors (OFETs) and organic photovoltaics. nih.gov By attaching conjugated aromatic or heteroaromatic systems to the this compound core, novel materials with tailored semiconductor properties could be developed. The amine group provides a convenient point for derivatization to build larger, conjugated systems.
Fluorescent Probes and Dyes : The benzofuran nucleus is part of many fluorescent molecules. Modification of the amino group with different substituents can significantly alter the molecule's absorption and emission spectra. This allows for the rational design of novel fluorophores for applications such as chemical sensors or fluorescent markers.
Ligands for Catalysis : The nitrogen atom of the amino group and the oxygen of the furan (B31954) ring could potentially act as a bidentate ligand system for coordinating with metal centers. Derivatization could lead to novel ligands for homogeneous catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
